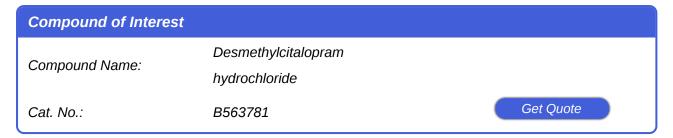


Application Note: Liquid-Liquid Extraction of Desmethylcitalopram from Human Saliva

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction

Desmethylcitalopram is the primary active metabolite of the widely prescribed antidepressant, citalopram. Therapeutic drug monitoring in easily accessible biological fluids like saliva is a valuable tool for personalizing dosage and minimizing adverse effects. This application note details a liquid-liquid extraction (LLE) protocol for the efficient recovery of Desmethylcitalopram from human saliva, suitable for subsequent analysis by methods such as Ultra-High-Performance Liquid Chromatography (UHPLC).

Quantitative Data Summary

The following table summarizes the performance characteristics of the liquid-liquid extraction method for Desmethylcitalopram from human saliva using dichloromethane as the extraction solvent.



Parameter	Value	Reference
Analyte	Desmethylcitalopram	[1][2]
Matrix	Human Saliva	[1][2]
Extraction Method	Liquid-Liquid Extraction (LLE)	[1][3]
Extraction Solvent	Dichloromethane	[1][3][4]
Recovery at 50 ng/mL	73%	[1][2]
Recovery at 500 ng/mL	89%	[1][2]
Linearity Range	10 - 1000 ng/mL	[1][3]
Limit of Quantification (LOQ)	8.0 ng/mL	[1][3]

Experimental Protocol: Liquid-Liquid Extraction

This protocol is based on the successful extraction of Desmethylcitalopram from human saliva for UHPLC analysis.[1][3]

Materials and Reagents:

- Human saliva samples
- Desmethylcitalopram standard solution
- Internal Standard (IS) solution (e.g., Venlafaxine at 100 μg/mL)
- Dichloromethane (HPLC grade)
- Deionized water
- Formic acid
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)



- Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
- · Pipettes and tips
- Vortex mixer
- Centrifuge
- Sample concentrator (e.g., nitrogen evaporator)

Procedure:

- Sample Preparation:
 - Thaw frozen saliva samples to room temperature.
 - Centrifuge 1 mL of saliva at 8,000 x g for 5 minutes to pellet any particulate matter.
 - Transfer the supernatant to a clean microcentrifuge tube.
- Spiking with Internal Standard:
 - Add an appropriate volume of the internal standard solution to the saliva supernatant. For example, add 100 μL of a 100 μg/mL IS solution.[1]
- Liquid-Liquid Extraction:
 - Add an equal volume (e.g., 1 mL) of dichloromethane to the saliva sample.
 - Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte to the organic phase.
 - Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
- Analyte Recovery:
 - Carefully aspirate the lower organic layer (dichloromethane) and transfer it to a clean tube.



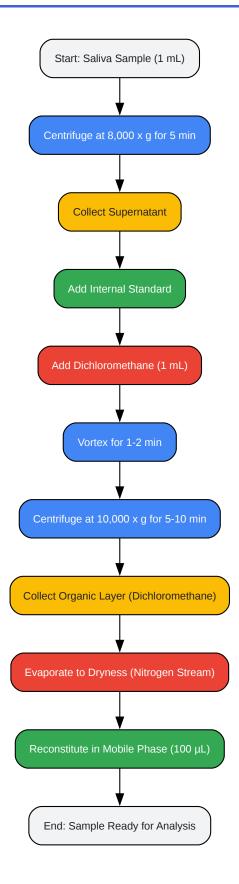
 Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at room temperature or in a water bath.

· Reconstitution:

- \circ Reconstitute the dried extract in a suitable mobile phase for your analytical method. For example, dissolve the residue in 100 μ L of a mixture of acetonitrile and water (50:50, v/v). [1]
- Vortex briefly to ensure complete dissolution.
- The sample is now ready for injection into the analytical instrument (e.g., UHPLC).

Experimental Workflow Diagram





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